molecular formula C11H11BrF3N B8155645 1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine

1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine

Cat. No.: B8155645
M. Wt: 294.11 g/mol
InChI Key: ITNAFNRNIWSXEC-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties. This compound features a benzyl group substituted with bromine and trifluoromethyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-(trifluoromethyl)benzyl bromide and azetidine.

    Reaction Conditions: The benzyl bromide is reacted with azetidine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, including the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones, and reduced to remove the bromine atom.

    Common Reagents and Conditions: Typical reagents include sodium hydride, lithium aluminum hydride, and palladium catalysts. Reaction conditions vary depending on the desired transformation.

    Major Products: The major products formed depend on the specific reaction pathway, such as substituted azetidines or dehalogenated derivatives.

Scientific Research Applications

1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the design of antiviral and anticancer agents.

    Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets, modulating their activity.

Comparison with Similar Compounds

1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine can be compared with similar compounds such as:

    2-Bromo-5-(trifluoromethyl)benzyl alcohol: This compound lacks the azetidine ring but shares the benzyl substitution pattern.

    2-Bromo-5-(trifluoromethyl)benzylamine: Similar to the alcohol, this compound features an amine group instead of the azetidine ring.

    2-Bromo-5-(trifluoromethyl)benzyl chloride: This compound has a chloride substituent instead of the azetidine ring.

Properties

IUPAC Name

1-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3N/c12-10-3-2-9(11(13,14)15)6-8(10)7-16-4-1-5-16/h2-3,6H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNAFNRNIWSXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=C(C=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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